3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate
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Overview
Description
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate is an organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The methanesulfonate group attached to the chromen-4-one core enhances its solubility and reactivity, making it a valuable compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate typically involves a multi-step process. One common synthetic route starts with the preparation of 3-methoxyphenol, which is then reacted with 4-hydroxycoumarin under basic conditions to form 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-ol. This intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce dihydro derivatives, and substitution reactions can lead to a wide range of functionalized chromen-4-one derivatives.
Scientific Research Applications
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. The compound may also induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate: Similar structure but with a different substitution pattern on the phenoxy group.
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl acetate: Similar structure but with an acetate group instead of a methanesulfonate group.
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate: Similar structure but with a benzoate group instead of a methanesulfonate group.
Uniqueness
The uniqueness of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate lies in its specific substitution pattern and the presence of the methanesulfonate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7S/c1-21-11-4-3-5-12(8-11)23-16-10-22-15-9-13(24-25(2,19)20)6-7-14(15)17(16)18/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEMQLXJFFPTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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